molecular formula C9H16O2 B13801825 4-Methyl-2,6-octadiene-4,5-diol CAS No. 56335-74-1

4-Methyl-2,6-octadiene-4,5-diol

Cat. No.: B13801825
CAS No.: 56335-74-1
M. Wt: 156.22 g/mol
InChI Key: NXBKPRBBLDQSOD-UHFFFAOYSA-N
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Description

4-Methyl-2,6-octadiene-4,5-diol is an organic compound with the molecular formula C9H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes a methyl group and two double bonds in its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-octadiene-4,5-diol typically involves the reaction of 4-methyl-2,6-octadiene with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the double bonds in 4-methyl-2,6-octadiene react with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic oxidation methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-octadiene-4,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products

    Oxidation: Formation of 4-methyl-2,6-octadiene-4,5-dione.

    Reduction: Formation of 4-methyl-2,6-octane-4,5-diol.

    Substitution: Formation of 4-methyl-2,6-octadiene-4,5-dichloride.

Scientific Research Applications

4-Methyl-2,6-octadiene-4,5-diol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-octadiene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bonds in the compound may also participate in reactions with other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Octadiene-4,5-diol: Lacks the methyl group present in 4-Methyl-2,6-octadiene-4,5-diol.

    2,6-Dimethyl-2,6-octadiene: Contains two methyl groups and lacks hydroxyl groups.

    3,7-Dimethyl-2,6-octadiene: Similar structure but with different positions of methyl groups.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

56335-74-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methylocta-2,6-diene-4,5-diol

InChI

InChI=1S/C9H16O2/c1-4-6-8(10)9(3,11)7-5-2/h4-8,10-11H,1-3H3

InChI Key

NXBKPRBBLDQSOD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C)(C=CC)O)O

Origin of Product

United States

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